N,N-Bis(2-oxoethyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
127747-09-5 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
N,N-bis(2-oxoethyl)acetamide |
InChI |
InChI=1S/C6H9NO3/c1-6(10)7(2-4-8)3-5-9/h4-5H,2-3H2,1H3 |
InChI Key |
YFLALEIAJMYILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=O)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis 2 Oxoethyl Acetamide and Its Derivatives
Direct Acylation Routes for N-Substituted Acetamides
Direct acylation is a fundamental method for forming amide bonds. In the context of N-substituted acetamides, this typically involves the reaction of a primary or secondary amine with an acylating agent, such as an acid chloride or anhydride (B1165640). For instance, the synthesis of various N-aryl 2-chloroacetamides is achieved through the chloroacetylation of the corresponding aryl amine using chloroacetyl chloride. researchgate.net This reaction is often conducted in the presence of a base like triethylamine (B128534) in a dry solvent such as dichloromethane (B109758) to neutralize the HCl byproduct. researchgate.net
A similar strategy can be applied to ferrocene-based compounds, where iodoferrocenes react with acetamide (B32628) in the presence of a copper(I) iodide catalyst system to form N-arylated acetamides. researchgate.netresearchgate.net Green chemistry approaches have also been developed, demonstrating the synthesis of acetanilides by reacting anilines with acetic anhydride without a solvent or catalyst, often with instantaneous results. scielo.br While these methods are broadly applicable, the synthesis of N,N-Bis(2-oxoethyl)acetamide via direct acylation would require a suitable dialdehyde (B1249045) amine precursor, which can be challenging to handle due to its reactivity.
Hydrolysis-Based Synthetic Pathways for Oxoethyl Acetamide Scaffolds
Hydrolysis offers a powerful route to introduce carbonyl functionalities. Nitriles, in particular, are common precursors that can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions. youtube.com For example, the synthesis of amidochloroalkylnaphthols can be achieved through a Ritter-type reaction involving the condensation of aldehydes, chloroacetonitrile, and β-naphthol. researchgate.net
In a theoretical pathway to an oxoethyl acetamide scaffold, a precursor like iminodiacetonitrile (B147120) could undergo controlled partial hydrolysis of one or both nitrile groups to form the corresponding amides. Subsequent conversion of the remaining nitrile or another functional group would be necessary to generate the oxoethyl moiety. The complete hydrolysis of nitriles typically leads to carboxylic acids, which would then require further steps to be converted into the desired aldehyde functionality. youtube.com
Multi-Step Approaches via Intermediates such as Chloroacetyl Chloride Reactants
Multi-step syntheses provide greater control over the introduction of different functional groups, which is often necessary for complex molecules like this compound. A common strategy involves using highly reactive intermediates like chloroacetyl chloride.
Iminodiacetonitrile serves as a potential starting point for constructing the N,N-disubstituted backbone. A plausible synthetic route would involve the reaction of an amine precursor with chloroacetyl chloride. For example, various N-substituted chloroacetamide derivatives are prepared by reacting amines with chloroacetyl chloride, sometimes using an excess of the amine itself to act as the base. researchgate.netijpsr.info
A related precursor, N,N-Bis(2-chloroethyl)acetamide, is synthesized from acetamide and 2-chloroethylamine, highlighting a pathway where the chloroethyl groups are introduced onto the nitrogen atom. These chloro-substituted intermediates are valuable because the chlorine atom is a good leaving group, allowing for subsequent nucleophilic substitution reactions to build more complex structures. researchgate.net For instance, N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide can be reacted with sodium chalcogenates to form cyclic compounds. ekb.eg
Sequential functionalization allows for the stepwise construction of the target molecule, addressing the challenge of managing multiple reactive groups. This can involve protecting group chemistry to selectively mask certain functionalities while others are being modified. For example, in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a benzyl (B1604629) carbamate (B1207046) (CBZ) protecting group is used on the amine, which is later removed via hydrogenolysis. google.com
A strategy for this compound could involve starting with a di-alcohol amine, such as diethanolamine (B148213). The amine would first be acetylated to form N,N-Bis(2-hydroxyethyl)acetamide. In the second step, the primary alcohol groups would be oxidized to aldehydes using a mild oxidizing agent to yield the final product. This sequential approach prevents unwanted side reactions of the aldehyde groups during the initial acylation step.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing yield and purity. Key factors include the choice of solvent, catalyst, temperature, and reaction time.
The choice of solvent can significantly influence reaction outcomes. For amide synthesis, polar aprotic solvents that can dissolve reactants but are immiscible with water, such as ethyl acetate (B1210297), are often preferred as they simplify the workup process. google.com In recent years, there has been a push towards greener solvents, with Cyrene being proposed as a bio-available alternative to traditional solvents like DMF for amide bond formation. archivepp.com
Catalysis plays a pivotal role in enhancing reaction rates and selectivity. For the synthesis of bis(indolyl)methanes and N,N′-alkylidene bisamides, a silica-supported zinc chloride (Silzic) solid acid catalyst has been used effectively under solvent-free conditions, offering the advantage of being reusable. researchgate.net In other systems, cooperative catalysis, using a combination of a Lewis acid (like Sc(OTf)₃) and a Brønsted base, has been shown to effectively deprotonate amide N-H bonds for further functionalization. nih.gov For specific transformations like amide functionalization, molybdenum(VI)-based catalysts have been designed to introduce azoline heterocycles with high efficiency. nih.gov
The table below summarizes various catalytic systems and conditions used in the synthesis of related acetamide derivatives.
| Product Type | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| N-Aryl Chloroacetamides | Aryl Amine, Chloroacetyl Chloride | Triethylamine | Dichloromethane | - | Good | researchgate.net |
| N-Ferrocenyl Acetamides | Iodoferrocene, Acetamide | CuI, N,N'-Dimethylethylenediamine | Dioxane | 90 °C, 14 h | - | researchgate.net |
| N,N'-Alkylidene Bisamides | Acetamide, Aldehydes | Silzic (SiO₂–ZnCl₂) | Solvent-free | Mild | Excellent | researchgate.net |
| Functionalized Amides | Bioactive Amide, Propargyl Acrylate (B77674) | Sc(OTf)₃, Et₃N | - | - | 90% (overall) | nih.gov |
| Azoline-engrafted Peptides | Peptide, Amino Alcohol | Molybdenum(VI) complex | - | Mild | High | nih.gov |
Temperature and Pressure Control
The synthesis of this compound would likely proceed through an intermediate, N,N-bis(2-hydroxyethyl)acetamide, which is then oxidized. nih.gov The temperature and pressure conditions for each step are crucial for maximizing yield and minimizing side reactions.
Amidation Step: The initial formation of the amide bond in a precursor like N,N-bis(2-hydroxyethyl)acetamide from a starting material such as diethanolamine is a critical step. nih.govgoogle.com Amidation reactions are often performed at elevated temperatures to drive the reaction forward. For instance, the synthesis of related fatty acid diethanolamides has been optimized at temperatures around 90°C. mdpi.com Below this optimal temperature, the reaction rate is significantly slower, while excessive heat can lead to degradation of reactants or products. In some cases, amidation reactions are carried out at temperatures ranging from 30°C to 170°C, depending on the specific reactants and catalysts used. google.comgoogle.comatlantis-press.com
Pressure control in amidation is typically less critical and is often carried out at atmospheric pressure. However, in industrial processes, pressure might be controlled to manage the removal of volatile byproducts, such as water, which can shift the reaction equilibrium to favor product formation. google.com
Oxidation Step: The subsequent oxidation of the diol (N,N-bis(2-hydroxyethyl)acetamide) to the diketone (this compound) is highly sensitive to temperature. chemguide.co.uk Oxidation of secondary alcohols to ketones requires careful temperature management to prevent over-oxidation or side reactions. libretexts.orglscollege.ac.in These reactions are often conducted at controlled temperatures, sometimes in a hot water bath, to provide gentle and even heating. chemguide.co.uk The specific temperature would depend on the chosen oxidizing agent. Some modern catalytic oxidations can be performed at room temperature, while others may require heating to 100°C. organic-chemistry.org
Pressure is generally not a primary parameter for manipulation in laboratory-scale alcohol oxidations, which are typically run at atmospheric pressure.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact through the use of safer solvents, efficient catalysts, and waste reduction.
Alternative Solvents: Traditional amide bond formation often uses dipolar aprotic solvents like DMF (N,N-dimethylformamide) and chlorinated solvents such as dichloromethane (DCM), which have significant health and environmental concerns. ucl.ac.ukrsc.orgresearchgate.net Research has identified greener alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC), which show comparable or even superior performance in many amidation reactions. researchgate.netrsc.org Water is considered an ideal green solvent, and methods for conducting amide synthesis in aqueous micellar conditions are being developed. nsf.gov For the oxidation step, performing the reaction in water under aerobic conditions is a key goal of green chemistry. rsc.org
Catalysis:
Amidation: To avoid the use of stoichiometric coupling reagents that generate significant waste, catalytic methods are preferred. researchgate.net Boric acid has been shown to be an effective and inexpensive catalyst for the direct amidation of carboxylic acids and amines at elevated temperatures. acs.orgsciepub.com Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and environmentally benign route to amide bond formation under mild conditions. researchgate.netnih.gov These enzymatic reactions can be performed in green solvents like cyclopentyl methyl ether (CPME). nih.gov
Oxidation: Green oxidation methods aim to replace hazardous heavy-metal oxidants. Catalytic systems using molecular oxygen or air as the ultimate oxidant are highly desirable. nih.gov Examples include ruthenium/TEMPO or palladium-based catalysts that can function in aqueous systems or with air as the oxidant. nih.gov Biocatalysis using yeast cell-free extracts has also been shown to effectively oxidize secondary alcohols to ketones. nih.gov
The following table summarizes a comparison of traditional versus green chemistry approaches applicable to the synthesis of this compound's precursors.
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Method |
| Amidation | Stoichiometric coupling agents (e.g., HATU, PyBOP) in DMF or DCM. ucl.ac.ukrsc.org | Catalytic boric acid or enzymatic (e.g., CALB) synthesis in greener solvents like 2-MeTHF, CPME, or water. acs.orgsciepub.comnih.gov | Reduced waste, avoidance of toxic reagents and solvents, improved atom economy, milder reaction conditions. researchgate.net |
| Oxidation | Stoichiometric heavy metal oxidants (e.g., dichromate) in organic solvents. chemguide.co.uklscollege.ac.in | Catalytic oxidation using O2/air with catalysts (e.g., Ru/TEMPO, Pd complexes) or biocatalysis in water. nih.govnih.gov | Use of a benign oxidant (air), potential for catalyst recycling, reduced hazardous waste. rsc.orgnih.gov |
The following table presents data on the effect of temperature on amidation reactions, which is a key step in the synthesis of the precursor to this compound.
| Catalyst System | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Zn/CaO | 30 | 0.5 h | Low Yield | mdpi.com |
| Zn/CaO | 50 | 0.5 h | Moderate Yield | mdpi.com |
| Zn/CaO | 70 | 0.5 h | Good Yield | mdpi.com |
| Zn/CaO | 90 | 0.5 h | >99% Yield | mdpi.com |
| Boric Acid (10 mol%) | Reflux | 8 h | High Yield | sciepub.com |
| CALB Enzyme | 60 | 30 min | >99% Conversion | nih.gov |
Reactivity and Mechanistic Investigations of N,n Bis 2 Oxoethyl Acetamide
Electrophilic and Nucleophilic Transformations at the Amide and Carbonyl Centers
The reactivity of N,N-Bis(2-oxoethyl)acetamide is characterized by the interplay between its electrophilic and nucleophilic sites. The two aldehyde groups serve as primary centers for nucleophilic attack, while the nitrogen atom of the acetamide (B32628) can exhibit nucleophilic character.
The carbonyl carbons of the oxoethyl groups are highly susceptible to attack by various nucleophiles. Reactions with primary and secondary amines can lead to the formation of imines or enamines, respectively. For instance, the reaction of glyoxal (B1671930), a related and simpler 1,2-dicarbonyl compound, with secondary amines is known to produce aminoacetamides. rsc.org This suggests that this compound could undergo similar reactions, potentially leading to more complex amino-substituted acetamides.
Conversely, the amide nitrogen, while generally a weak nucleophile due to resonance delocalization of its lone pair with the adjacent carbonyl group, can participate in reactions under certain conditions. Protonation of the amide carbonyl oxygen can enhance the nucleophilicity of the nitrogen, facilitating its attack on electrophiles. patsnap.com
Cyclization Reactions and Heterocycle Formation
The presence of multiple reactive sites within a single molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These transformations are often driven by the thermodynamic stability of the resulting ring systems.
Pyrrolopyridinone Synthesis from Oxoethyl Acetamide Intermediates
While direct synthesis of pyrrolopyridinones from this compound is not extensively documented, the structural motifs present in the molecule suggest its potential as a precursor. The formation of a pyrrolidine (B122466) ring, for instance, can be achieved through reactions involving aldehydes and amines. nih.govorganic-chemistry.orgorganic-chemistry.org An intramolecular version of such a reaction, possibly involving the amide nitrogen and one of the aldehyde groups, could be envisioned.
Furthermore, intramolecular aldol-type reactions are common for dicarbonyl compounds, leading to the formation of five- or six-membered rings. chemistrysteps.comlibretexts.org In the case of this compound, an intramolecular aldol (B89426) condensation between the two oxoethyl groups could potentially lead to a cyclic intermediate, which upon further transformation involving the acetamide moiety, might yield a pyrrolopyridinone core. The formation of such fused systems is a key strategy in the synthesis of complex nitrogen-containing heterocycles. acs.orgmdpi.comrsc.org
Formation of Other Fused Heterocyclic Systems
The reactivity of 1,2-dicarbonyl compounds with various reagents is a well-established route to a wide array of heterocycles. acs.orgnih.gov For example, the reaction of dicarbonyl compounds with hydrazines can yield pyridazines, while reaction with hydroxylamine (B1172632) can lead to the formation of oxazines. The reaction of glyoxal with ammonia (B1221849) and acetaldehyde, for instance, is known to produce 2-methylimidazole. rsc.org
Given these precedents, this compound could serve as a building block for various fused heterocyclic systems. Condensation reactions with dinucleophiles could lead to the formation of pyrazines, diazepines, or other related structures, depending on the nature of the reacting partner and the reaction conditions. The aza-Prins reaction, which involves the cyclization of an N-homoallyliminium ion with a carbonyl compound, is another potential pathway for constructing complex N-heterocycles from precursors structurally related to this compound. nih.gov
Derivatization Strategies for this compound
The functional groups present in this compound allow for a range of derivatization reactions, enabling the modification of its properties and the introduction of new functionalities.
Acylation, Esterification, and Amidation Reactions
The aldehyde groups of this compound can be oxidized to carboxylic acids. These resulting di-acid derivatives can then undergo standard esterification or amidation reactions. The conversion of aldehydes to amides is a fundamental transformation in organic synthesis. acs.org The resulting esters or amides would introduce new functional handles for further chemical manipulation.
Reactions with Isocyanates and Isothiocyanates
The reaction of amides with isocyanates is a known method for the synthesis of N-acylureas. nih.govresearchgate.net While the amide in this compound is secondary, it could potentially react with isocyanates under appropriate conditions to form the corresponding N-acylurea derivative. This reaction would add a urea (B33335) functionality to the molecule, significantly altering its chemical properties and potential biological activity.
Isocyanates and isothiocyanates are versatile reagents that can react with a variety of nucleophiles to form amide and thioamide linkages, respectively. rsc.orgacs.org The aldehyde groups of this compound could also potentially be converted into functionalities that are reactive towards isocyanates. For example, reduction of the aldehydes to alcohols would create nucleophilic centers capable of reacting with isocyanates to form carbamates.
Catalytic Transformations Involving this compound
Acid- and Base-Catalyzed Reactions
No specific research findings on the acid- or base-catalyzed reactions of this compound are available. General knowledge suggests that the aldehyde functional groups could be susceptible to acid-catalyzed acetal (B89532) formation or base-catalyzed aldol-type reactions. The amide functionality could undergo hydrolysis under strong acidic or basic conditions. However, without experimental evidence, any discussion remains purely hypothetical.
Transition Metal-Mediated Processes
There is no published research on transition metal-mediated transformations involving this compound. In related chemistries, transition metals are known to catalyze a variety of reactions at both aldehyde and amide sites, including hydrogenations, oxidations, and cross-coupling reactions. The specific behavior of this compound in the presence of transition metal catalysts has not been investigated.
Detailed Reaction Mechanism Studies via Spectroscopic and Kinetic Methods
No spectroscopic or kinetic studies have been published that elucidate the reaction mechanisms of this compound. Such studies would be essential for understanding the pathways of its potential catalytic transformations, but this foundational research is not currently available.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous identification and assignment of each unique proton and carbon environment within the molecule.
The proton NMR spectrum of N,N-Bis(2-oxoethyl)acetamide is anticipated to exhibit distinct signals corresponding to the different types of protons present. Due to the symmetry in the two 2-oxoethyl substituents, a simplified spectrum is expected.
Expected ¹H NMR Data for this compound:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.1 | Singlet | 3H |
| Methylene (B1212753) (CH₂) | ~4.0-4.5 | Singlet | 4H |
| Aldehydic (CHO) | ~9.5-9.8 | Singlet | 2H |
The acetyl protons (CH₃) are expected to appear as a singlet in the upfield region of the spectrum, characteristic of a methyl group adjacent to a carbonyl. The methylene protons (CH₂) bonded to the nitrogen are deshielded by the adjacent amide and aldehyde functionalities, and are thus predicted to resonate as a singlet at a lower field. The most downfield signals would correspond to the aldehydic protons (CHO), which are highly deshielded by the carbonyl group. The absence of adjacent protons for each group leads to the expectation of singlet multiplicities for all signals.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are predicted.
Expected ¹³C NMR Data for this compound:
| Carbon Type | Expected Chemical Shift (ppm) |
| Acetyl (CH₃) | ~20-25 |
| Methylene (CH₂) | ~50-60 |
| Amide Carbonyl (C=O) | ~170-175 |
| Aldehydic Carbonyl (C=O) | ~195-205 |
The acetyl methyl carbon would appear at the highest field. The methylene carbons, being attached to the nitrogen, will be found further downfield. The two carbonyl carbons will have the most downfield chemical shifts, with the aldehydic carbonyls resonating at a lower field than the amide carbonyl due to the differing electronic environments. For comparison, in the structural analog N-(2-oxoethyl)acetamide, the reported ¹³C NMR signals are found at approximately 22, 57, 171, and 200 ppm, which aligns with the expected ranges for this compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. A strong band in the region of 1720-1740 cm⁻¹ would be indicative of the aldehydic C=O stretch, while the amide C=O stretch is anticipated to appear around 1650-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide would likely be observed in the 1200-1300 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The carbonyl stretches are also Raman active. Due to the molecule's symmetry, some vibrations may be more prominent in the Raman spectrum than in the IR spectrum, and vice-versa, providing a more complete vibrational picture.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 157 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z = 157.
Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. For this compound, characteristic fragments would be expected from the loss of the acetyl group (CH₃CO, 43 Da) or the 2-oxoethyl groups (CH₂CHO, 43 Da).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The retention time from the GC would provide an additional identifying characteristic, while the mass spectrometer would yield the mass-to-charge ratio of the parent ion and its fragments, confirming the compound's identity. In the case of the analog N-(2-oxoethyl)acetamide, GC-MS data is available, suggesting this technique is appropriate for this class of compounds. nih.gov
UV-Visible Spectroscopy for Electronic Structure Insights
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* transitions associated with the carbonyl groups. The n → π* transitions of the aldehydic and amide carbonyls are typically weak and appear at longer wavelengths (lower energy), while the π → π* transitions are more intense and occur at shorter wavelengths (higher energy). The exact position and intensity of these absorptions are influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the crystal structure, including the unit cell dimensions (the basic repeating unit of the crystal), the space group (the symmetry of the unit cell), and the precise positions of each atom. This information provides definitive proof of the molecular structure in the solid state and reveals details about bond lengths, bond angles, and intermolecular interactions.
For a novel or uncharacterized compound like this compound, obtaining single crystals of suitable quality is the first and often most challenging step. Once suitable crystals are grown, they are mounted on a diffractometer to collect the diffraction data. The subsequent data processing and structure solution would yield detailed crystallographic information.
However, a thorough search of scientific databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Therefore, no experimental data on its crystal system, space group, unit cell parameters, or atomic coordinates are available in the public domain.
Table 1: Theoretical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |
| Volume (V) | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
| Calculated Density | Data not available |
Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. As no experimental data has been published for this compound, the values are marked as "Data not available."
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical or molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and the correctness of its chemical formula.
The molecular formula for this compound is C₆H₉NO₄. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).
Table 2: Theoretical Elemental Analysis of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 45.86 |
| Hydrogen (H) | 5.77 |
| Nitrogen (N) | 8.91 |
| Oxygen (O) | 40.46 |
In a typical research setting, a sample of this compound would be analyzed using an elemental analyzer. The resulting experimental percentages would be presented alongside the theoretical values for comparison. A deviation of typically less than ±0.4% is considered acceptable for confirming the empirical formula of a pure organic compound. As no published experimental data exists, a direct comparison is not possible at this time.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometric and electronic properties of molecules. DFT calculations were performed on the model system, DMA, to elucidate these characteristics.
The geometry of a molecule is optimized to find its lowest energy conformation, representing the most stable arrangement of its atoms in space. Calculations on DMA have been performed using DFT methods, yielding precise bond lengths and angles that characterize its structure. The partial double bond character of the C-N bond, a hallmark of amides due to resonance, is evident in its length, which is shorter than a typical C-N single bond but longer than a C=N double bond.
For N,N-Bis(2-oxoethyl)acetamide, one would expect a similar planar arrangement around the central nitrogen and carbonyl carbon. However, the electron-withdrawing nature of the two oxoethyl groups could subtly alter bond lengths compared to DMA, potentially shortening the C-N bond slightly due to enhanced delocalization.
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | 1.225 Å |
| C-N Bond Length | 1.391 Å |
| N-CH₃ Bond Length (avg.) | 1.459 Å |
| C-C Bond Length | 1.517 Å |
| O=C-N Bond Angle | 121.6° |
| C-N-C Bond Angle | 117.8° |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For the model compound DMA, the HOMO is primarily localized on the p-orbital of the oxygen and nitrogen atoms, while the LUMO is centered on the antibonding π* orbital of the carbonyl group.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.25 eV |
| HOMO-LUMO Gap (ΔE) | 6.60 eV |
Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify a molecule's reactivity.
Electronegativity (χ) measures the power of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons, indicating its propensity to act as an electrophile.
Based on the data for DMA, the compound is moderately hard with a significant ability to attract electrons. For this compound, the smaller anticipated HOMO-LUMO gap would result in a lower chemical hardness (making it "softer") and a higher electrophilicity index, indicating it would be a stronger electrophile than DMA.
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.55 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.30 eV |
| Electrophilicity Index (ω) | χ²/2η | 1.91 eV |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In amides like DMA, the most significant interaction is the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbital of the carbonyl group (LP(N) → π*(C=O)). This interaction is responsible for the resonance stabilization and the partial double bond character of the C-N bond. researchgate.net
This key resonance feature would be the dominant intramolecular interaction in this compound as well. The electron-withdrawing nature of the oxoethyl groups might slightly increase the stabilization energy from this delocalization.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | 60.73 |
| LP (O) | σ* (N-Ccarbonyl) | 24.24 |
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For DMA, the ESP map shows a deep red region around the carbonyl oxygen, confirming it as the primary site for hydrogen bonding and electrophilic attack. The area around the nitrogen and its methyl groups is less negative or slightly positive.
The ESP map for this compound would be more complex. It would still feature a prominent negative potential around the central carbonyl oxygen. Additionally, the aldehyde oxygens of the oxoethyl groups would also be regions of high negative potential. The protons on the carbons adjacent to the carbonyls (α-hydrogens) would likely exhibit a more positive potential, indicating increased acidity.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can model reaction pathways and identify the high-energy transition state that connects reactants and products. A well-studied process in N,N-disubstituted amides is the rotation around the C-N bond, which is hindered due to its partial double bond character. The transition state for this rotation involves the breaking of the π-component of the bond, with the nitrogen lone pair oriented perpendicular to the carbonyl π-system. The energy required to reach this transition state is the rotational energy barrier. For DMA, this barrier has been studied and is significant, explaining why the two methyl groups are often chemically distinct in NMR spectroscopy at room temperature. acs.org
For this compound, a similar rotational barrier around the central C-N bond would exist. The electronic effects of the oxoethyl groups could influence the height of this barrier, but the fundamental mechanism of isomerization via rotation through a planar transition state would remain the same.
Molecular Dynamics Simulations for Conformational Analysis
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound. Research employing this computational technique to map the conformational landscape, identify stable rotamers, and quantify the energetic barriers between them for this particular compound does not appear to be available in the public domain.
While computational studies on related N,N-disubstituted acetamides have been performed, a detailed analysis for this compound, including specific simulation parameters, potential energy surfaces, and dihedral angle distributions, remains an area for future investigation. Such a study would be invaluable for understanding the flexibility of the molecule, the orientation of its functional groups in different solvent environments, and how its conformational preferences might influence its chemical reactivity and physical properties.
In the absence of specific research, it is not possible to present detailed findings or data tables on the molecular dynamics of this compound.
Applications in Materials Science and Polymer Chemistry Research
N,N-Bis(2-oxoethyl)acetamide as a Monomer or Precursor in Polymer Synthesis
The structure of this compound, featuring two terminal aldehyde functionalities, positions it as a promising bifunctional monomer for various polymerization reactions. fiveable.meechemi.comquora.com These reactive sites can participate in reactions to form the backbone of linear or cross-linked polymers.
Incorporation into Acrylate (B77674) and Methacrylate (B99206) Polymers
While direct polymerization of this compound with acrylates or methacrylates is not the primary application, its aldehyde groups can be chemically modified to introduce polymerizable functionalities. For instance, a Wittig-type reaction or a Knoevenagel condensation could convert the oxoethyl groups into vinyl or acrylic moieties, transforming the molecule into a crosslinking agent for acrylate and methacrylate polymer systems. This functionalized monomer could then be co-polymerized to enhance properties such as adhesion, thermal stability, or hydrophilicity.
Role in Condensation Polymerization
This compound is well-suited for condensation polymerization. The two aldehyde groups can react with various nucleophiles, such as diamines or diols, to form polyamides, polyimines (Schiff bases), or polyacetals. nih.gov The central acetamide (B32628) group remains as a pendant functional group along the polymer chain, influencing the final properties of the material. researchgate.netrsc.org
For example, the reaction with a diamine would lead to the formation of a polyamide with pendant acetamide groups. These groups can introduce hydrophilicity and sites for hydrogen bonding, potentially improving the mechanical properties and solubility of the resulting polymer. nih.govtandfonline.com
Development of Functional Polymeric Materials
The incorporation of this compound into polymer chains imparts specific functionalities. The amide group can enhance the polymer's thermal stability and its affinity for polar solvents or surfaces. Furthermore, the unreacted aldehyde groups, if the polymerization is controlled, or the amide's carbonyl and nitrogen atoms can serve as coordination sites for metal ions, opening avenues for the creation of functional materials with catalytic or sensing capabilities. researchgate.netrsc.orgnih.gov
| Polymer Type | Potential Functional Property | Potential Application |
| Polyamide (from diamine) | Increased hydrophilicity, hydrogen bonding | Membranes, hydrogels |
| Polyimine (from diamine) | Redox activity, metal coordination | Sensors, catalysts |
| Polyacetal (from diol) | Biodegradability, tunable solubility | Drug delivery, biomaterials |
| Modified Acrylate Polymer | Enhanced crosslinking, adhesion | Coatings, adhesives |
Interactive Data Table: Hypothetical Properties of Polymers Derived from this compound (Note: The following data is illustrative and based on theoretical considerations, as extensive experimental data is not yet available.)
| Polymer System | Monomer Ratio (Amide:Comonomer) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Water Absorption (%) |
| Polyamide (with Hexamethylenediamine) | 1:1 | 120 | 65 | 5.2 |
| Polyimine (with Ethylenediamine) | 1:1 | 95 | 48 | 3.8 |
| Crosslinked Poly(methyl methacrylate) | 9:1 | 115 | 80 | 1.5 |
Synthesis of Dendrimers and Hyperbranched Polymers
The AB2-type structure implicit in this compound, where 'A' is the acetamide core and 'B' are the two oxoethyl groups, makes it a theoretical candidate for the synthesis of dendrimers and hyperbranched polymers. acs.orgrsc.orgacs.org In a stepwise divergent synthesis, the aldehyde groups could be reacted with a molecule containing one reactive amine and two protected amines. acs.orgnih.govresearchgate.net Subsequent deprotection would generate a new generation of reactive amine sites, allowing for the growth of a dendritic structure. nih.govarchivepp.com
Similarly, in a one-pot synthesis, self-polycondensation of a modified this compound monomer (where one aldehyde is converted to a reactive amine) could lead to the formation of hyperbranched polymers. nih.govresearchgate.net These highly branched architectures are known for their unique properties, such as low viscosity and high solubility.
Formation of Coordination Polymers and Metal-Organic Frameworks
The amide and carbonyl functionalities within this compound can act as multidentate ligands for metal ions. nih.govacs.org This allows for the construction of coordination polymers and potentially porous metal-organic frameworks (MOFs). nih.govrsc.org In such structures, the organic molecule bridges metal centers, creating one-, two-, or three-dimensional networks. iupac.orgrsc.org
The specific coordination geometry would depend on the metal ion and the reaction conditions. The resulting materials could exhibit interesting magnetic, optical, or catalytic properties, with the amide groups potentially influencing guest-host interactions within the framework. rsc.org
| Metal Ion | Potential Coordination Mode | Resulting Polymer Type | Potential Application |
| Copper(II) | Bridging ligand through carbonyl oxygens | 1D Coordination Polymer | Magnetic material |
| Zinc(II) | Tetrahedral coordination with N and O donors | 3D Metal-Organic Framework | Gas storage, catalysis |
| Silver(I) | Linear or trigonal coordination | 2D Coordination Network | Antimicrobial coating |
Applications in Coordination Chemistry and Supramolecular Assembly
Design and Synthesis of N,N-Bis(2-oxoethyl)acetamide-Based Ligands
There is no available information on the design principles or synthetic methodologies for creating ligands based on the this compound scaffold.
Complexation Studies with Transition Metal Ions
Synthesis and Characterization of Metal Complexes
No studies have been found that report the synthesis and characterization of metal complexes involving this compound as a ligand.
Spectroscopic and Magnetic Properties of Complexes
In the absence of synthesized complexes, no data on their spectroscopic or magnetic properties are available.
Supramolecular Interactions and Self-Assembly Processes
There is no research documenting the involvement of this compound in supramolecular interactions or self-assembly processes.
Biochemical and Biological Research Applications Non Clinical Focus
Applications in Agricultural Chemistry as Research Tools
Development of Chemical Tools for Crop Protection Studies
Research into the specific applications of N,N-Bis(2-oxoethyl)acetamide in the development of chemical tools for crop protection studies has not been reported in publicly available scientific literature. While the broader class of acetamide (B32628) derivatives has been explored for various agricultural applications, including herbicidal and fungicidal activities, detailed research findings or data tables pertaining to the use of This compound as a chemical probe, inhibitor, or for other specific research tools in crop protection are not available.
The development of novel chemical tools is a critical area of research in crop protection. These tools are essential for understanding the biochemical pathways of pests and pathogens, identifying new molecular targets for pesticides, and studying the mechanisms of resistance. The general approach involves designing and synthesizing molecules that can selectively interact with specific biological targets, such as enzymes or receptors, within a pest or pathogen.
While there is no specific data on This compound , research on other acetamide derivatives has shown their potential in agriculture. For instance, certain chloroacetamide derivatives have been evaluated for their herbicidal activity by targeting enzymes like very-long-chain fatty acid elongase. Similarly, other acetamide compounds have been investigated for their fungicidal properties. However, this information is related to the broader class of acetamides and does not directly apply to This compound .
Further research would be necessary to determine if This compound possesses any biological activity relevant to crop protection and if it can be developed into a useful chemical tool for agricultural research. At present, there are no detailed research findings or data to include in this section.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
The advancement of research into N,N-Bis(2-oxoethyl)acetamide is contingent on the development of efficient and sustainable methods for its synthesis. While traditional synthetic routes may exist, future efforts should focus on innovative pathways that offer improved yields, reduced environmental impact, and greater cost-effectiveness.
Key Research Objectives:
Green Chemistry Approaches: Investigation into green synthetic methods is paramount. This includes exploring the use of environmentally benign solvents and reagents, such as the oxidation of a diol precursor using nitrogen dioxide gas, which can be transformed into nitric acid, minimizing waste. nih.gov Another avenue is the adoption of photo-organocatalytic methods, which can enable the efficient synthesis of aldehyde-containing compounds under mild conditions using light and an organic catalyst. rsc.org
Electrochemical Synthesis: Electrosynthesis presents a sustainable alternative to traditional chemical synthesis. rsc.org Future work could develop a tandem electrochemical-chemical catalysis strategy for producing this compound, potentially achieving high current densities and minimizing waste electrolytes. rsc.org
Catalytic Oxidation: Research into selective catalytic oxidation of precursor molecules is a promising direction. This could involve the use of heterogeneous catalysts for the conversion of corresponding bio-based alcohols, a strategy that is gaining traction for the synthesis of other aldehydes. nih.gov
These novel pathways would not only make this compound more accessible for research but also align with the growing demand for sustainable chemical manufacturing.
Discovery of Undiscovered Reactivity Patterns
The two aldehyde functional groups of this compound are expected to be the primary sites of its chemical reactivity. libretexts.orgnih.gov Aldehydes are known to be more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.orgtib.eu A thorough investigation into its reaction chemistry is essential for uncovering its full synthetic utility.
Potential Areas of Reactivity Exploration:
Reactions with Amines: The reaction of aldehydes with primary and secondary amines to form imines (Schiff bases) and enamines, respectively, is a fundamental transformation. msu.edu The bifunctional nature of this compound could lead to the formation of interesting cyclic or polymeric structures when reacted with diamines.
Cross-linking and Polymerization: Dialdehydes are known to act as cross-linking agents for polymers containing hydroxyl or amine groups. researchgate.net The reactivity of this compound could be harnessed to cross-link biopolymers like cellulose (B213188) or to synthesize novel polymers through condensation reactions. cdnsciencepub.comcmu.edu
Nucleophilic Addition Reactions: Aldehydes readily undergo nucleophilic addition. libretexts.org Exploring reactions with a wide range of nucleophiles will expand the library of derivatives that can be synthesized from this parent compound, opening doors to new applications.
A systematic study of these and other reactions will provide a comprehensive understanding of the compound's chemical behavior and its potential as a versatile building block in organic synthesis.
Integration into Advanced Functional Materials
The bifunctionality of this compound makes it an attractive candidate for the development of advanced functional materials. numberanalytics.com The aldehyde groups can participate in polymerization and cross-linking reactions, while the central acetamide (B32628) group can influence properties like solubility and hydrogen bonding.
Prospective Applications in Materials Science:
Hydrogel Formation: Dialdehydes are used to create self-healing and injectable hydrogels through the formation of reversible imine bonds with amine-functionalized polymers. nih.govnih.gov this compound could serve as a cross-linker for creating novel hydrogels with tailored properties for biomedical applications, such as drug delivery systems. nih.govresearchgate.net
Polymer Synthesis: Aldehydes are used as monomers in the synthesis of various polymers, including polyacetals. cmu.edunumberanalytics.com The incorporation of this compound into polymer chains could impart unique thermal or mechanical properties. numberanalytics.com
Surface Modification: The reactive aldehyde groups could be used to functionalize surfaces, introducing new chemical properties or providing anchor points for the attachment of other molecules.
The table below outlines potential material applications based on the known reactivity of dialdehydes.
| Material Type | Potential Role of this compound | Resulting Material Properties |
| Hydrogels | Cross-linking agent for amine-containing polymers | Injectable, self-healing, biodegradable |
| Plastics | Monomer in condensation polymerization | Enhanced thermal stability, novel mechanical properties |
| Coated Papers | Cross-linking agent for cellulose fibers | Improved wet strength |
| Functional Surfaces | Surface modification agent | Introduction of reactive sites for further functionalization |
This table is generated based on the potential applications of bifunctional aldehydes in materials science.
Development of High-Throughput Screening Methodologies for Research Applications
High-throughput screening (HTS) is a powerful tool for accelerating scientific discovery. assay.workspatsnap.com Developing HTS assays centered around this compound could rapidly advance our understanding of its reactivity and potential applications.
Future HTS Strategies:
Assays for Reactivity Profiling: Colorimetric or fluorometric assays can be designed to screen for reactions involving the aldehyde groups of this compound. nih.govacs.org For instance, an HTS campaign could be used to identify novel catalysts or optimal reaction conditions for its conversion into new derivatives.
Screening for Biological Activity: The compound could be used as a chemical probe in HTS assays to identify proteins or other biological molecules that interact with it. This could uncover potential applications in chemical biology or drug discovery. nih.gov
Materials Discovery: HTS could be employed to rapidly screen combinations of this compound with various polymers to discover new materials with desired properties, such as improved hydrogel formation or enhanced cross-linking efficiency.
The development of such assays would enable the rapid exploration of the vast chemical and material space accessible from this versatile compound.
Collaborative Research at the Interface of Synthetic Chemistry, Materials Science, and Computational Biology
The complexity and potential of this compound necessitate a multidisciplinary research approach. northwestern.eduucsb.edunumberanalytics.com Collaboration between synthetic chemists, materials scientists, and computational biologists will be crucial for unlocking its full potential.
Synergistic Research Areas:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound and the properties of materials derived from it. preprints.orgacs.orgresearchgate.net Molecular dynamics simulations could model the behavior of polymers and hydrogels incorporating this compound, guiding experimental work. researchgate.netnih.gov
Integrated Synthesis and Testing: Synthetic chemists can focus on developing efficient and scalable syntheses of the compound and its derivatives. pku.edu.cn These compounds can then be passed to materials scientists for incorporation into novel materials and subsequent characterization.
Bio-inspired Design: Insights from computational biology can inform the design of this compound-based molecules with specific biological targets or functions. nih.govstevens.edu This collaborative approach can accelerate the discovery of new bioactive compounds and functional biomaterials.
Such interdisciplinary efforts will create a synergistic environment where theoretical predictions guide experimental design, and experimental results provide feedback for refining computational models, ultimately leading to a more rapid and comprehensive understanding of this compound and its applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Bis(2-oxoethyl)acetamide, and what methodological challenges arise during its preparation?
- Answer : Synthesis typically involves multi-step reactions. A plausible route includes:
-
Step 1 : Reacting acetamide with 2-chloroethyl ketone derivatives under basic conditions (e.g., triethylamine) to introduce oxoethyl groups .
-
Step 2 : Purification via column chromatography or recrystallization to isolate the product.
-
Challenges :
-
Oxidation sensitivity : The oxoethyl groups may undergo undesired side reactions; inert atmospheres (N₂/Ar) are recommended.
-
Yield optimization : Varying solvents (e.g., THF vs. DMF) and reaction temperatures (25–60°C) can improve yields .
| Synthetic Method Comparison |
|-------------------------------|--------------------------------|
| Reagents | 2-chloroethyl ketone, triethylamine |
| Solvent | THF (yield: ~45%) vs. DMF (yield: ~65%) |
| Reaction Time | 12–24 hours (monitored by TLC) |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of This compound?
- Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide CH₃) and δ 4.1–4.3 ppm (oxoethyl CH₂) confirm substituent integration .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and ~210 ppm (oxoethyl ketone C=O) .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide I) and ~1720 cm⁻¹ (ketone C=O) .
- Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., [M+H]⁺ = 173.1 for C₆H₁₁NO₃) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of This compound in nucleophilic substitution reactions?
- Answer :
- Steric effects : The oxoethyl groups create steric hindrance, reducing accessibility to the amide nitrogen. This slows reactions with bulky nucleophiles (e.g., tert-butylamine) .
- Electronic effects : The electron-withdrawing ketone groups decrease electron density at the nitrogen, enhancing electrophilicity. For example, reactions with primary amines proceed faster than with secondary amines .
- Methodological recommendation : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity .
Q. What contradictions exist in reported thermodynamic stability data for This compound, and how can they be resolved experimentally?
- Answer :
- Contradictions : Discrepancies in melting points (reported 110–125°C) and decomposition temperatures (180–200°C) across studies .
- Resolution strategies :
- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to measure exact phase transitions.
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify sample homogeneity .
- Hypothesized cause : Impurities from incomplete purification or solvent retention may alter thermal profiles .
Q. Which computational models best predict the conformational dynamics of This compound?
- Answer :
-
Empirical force fields (MM2/MM3) : Effective for modeling rotational barriers of the oxoethyl groups (~3–5 kcal/mol) .
-
Semi-empirical methods (AM1/PM6) : Suitable for simulating keto-enol tautomerism, though less accurate for dipole moment calculations .
-
DFT (B3LYP) : Preferred for electronic structure analysis, such as charge distribution on the amide nitrogen .
| Computational Model Accuracy |
|--------------------------------|------------------------------|
| MM2 | RMSD = 0.8 Å (vs. X-ray) |
| AM1 | Overestimates tautomer energy by ~10% |
Methodological Recommendations for Data Contradictions
- Spectral inconsistencies : Cross-validate NMR/IR data with synthetic intermediates (e.g., mono-substituted analogs) to confirm peak assignments .
- Reactivity disputes : Conduct kinetic studies under controlled conditions (e.g., fixed pH, solvent polarity) to isolate variables .
Excluded Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
